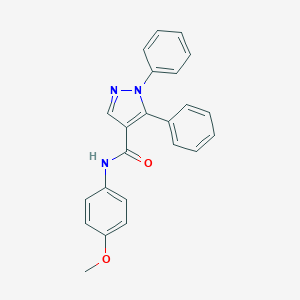
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- is not fully understood. However, it has been shown to interact with specific proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels and receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- in lab experiments is its ability to selectively target specific proteins and enzymes. However, one limitation is that its effects may be non-specific and may vary depending on the experimental conditions.
Future Directions
There are several future directions for the use of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl-. One potential area of research is the development of new drugs that target specific enzymes and proteins. Another potential area of research is the study of its effects on cellular signaling pathways and its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- can be achieved through various methods. One such method involves the reaction of 4-iodoaniline with 5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in the study of various biological processes such as protein-protein interactions, enzyme kinetics, and signal transduction pathways.
properties
CAS RN |
67790-01-6 |
|---|---|
Product Name |
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- |
Molecular Formula |
C11H9IN2O2 |
Molecular Weight |
328.11 g/mol |
IUPAC Name |
N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15) |
InChI Key |
LTOIKBCWFOMQRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287343.png)
![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)



